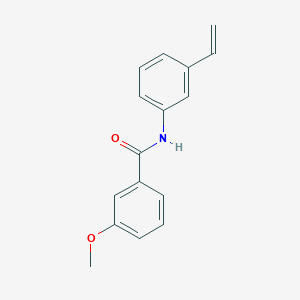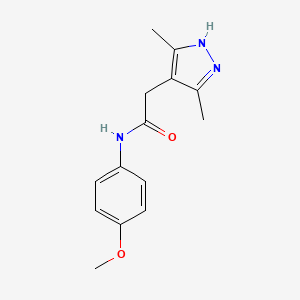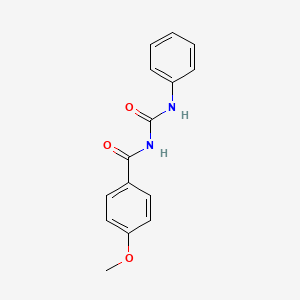
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-fluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is also known as FMPP and is a derivative of pyrazole. FMPP has been studied extensively for its potential use in pharmacological research due to its unique molecular properties.
科学的研究の応用
FMPP has been studied extensively for its potential use in pharmacological research. It has been shown to have affinity for a number of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the adrenergic α2 receptor. FMPP has also been shown to have agonist activity at the 5-HT2A receptor, which may be useful in the treatment of various psychiatric disorders. Additionally, FMPP has been shown to have potential applications in the treatment of cancer and neurological disorders.
作用機序
The mechanism of action of FMPP is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. FMPP has been shown to increase the release of dopamine and norepinephrine, which may contribute to its stimulant effects. Additionally, FMPP has been shown to have affinity for the 5-HT2A receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
FMPP has a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. Additionally, FMPP has been shown to have stimulant effects, including increased wakefulness and locomotor activity. FMPP has also been shown to have hallucinogenic effects, including altered perception and thought processes.
実験室実験の利点と制限
FMPP has a number of advantages and limitations for lab experiments. One advantage is its potential use in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, FMPP has been shown to have potential applications in the treatment of cancer and neurological disorders. However, FMPP has a number of limitations, including the potential for abuse and its potential side effects.
将来の方向性
There are a number of future directions for research on FMPP. One direction is the further exploration of its potential use in the treatment of various psychiatric disorders. Additionally, research could focus on the potential use of FMPP in the treatment of cancer and neurological disorders. Further research is also needed to fully understand the mechanism of action of FMPP and its effects on neurotransmitter systems in the brain. Finally, research could focus on the development of new synthesis methods for FMPP that are more efficient and cost-effective.
合成法
FMPP can be synthesized using a variety of methods, including the Hantzsch reaction, the Feist-Benary reaction, and the Knorr pyrazole synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a ketone, and a nitrogen-containing compound in the presence of a catalyst. The Feist-Benary reaction involves the reaction of an arylhydrazine with an α,β-unsaturated ketone. The Knorr pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. Each of these methods has been used successfully to synthesize FMPP.
特性
IUPAC Name |
3-(2-fluorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-18-13-11-16(12-14-18)21-15-22(19-9-5-6-10-20(19)23)25(24-21)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAHJIWMYLGOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-(4-isopropylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5223998.png)

![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)


![N-(4-isopropylphenyl)-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinamine](/img/structure/B5224031.png)
![3-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5224037.png)
![3,4,5,6-tetrachloro-11-hydroxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5224046.png)
![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]-N-(2-nitrobenzyl)acetamide](/img/structure/B5224055.png)
![5-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5224060.png)
